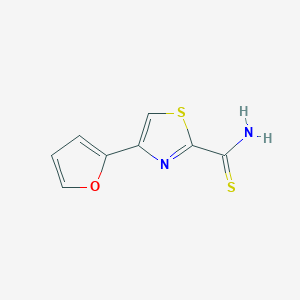![molecular formula C20H16BrNO2 B12608233 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide CAS No. 648924-42-9](/img/structure/B12608233.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide: is an organic compound that features a biphenyl group, a bromine atom, and a hydroxyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) in polar aprotic solvents.
Major Products
Oxidation: Quinones or hydroxylated biphenyl derivatives.
Reduction: Amines or reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide has several applications in scientific research:
作用機序
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic pockets of proteins, while the bromine and hydroxyl groups can form hydrogen bonds or electrostatic interactions with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler structure without the bromine and hydroxyl groups.
5-Bromo-2-hydroxybenzoic acid: Lacks the biphenyl group but contains the bromine and hydroxyl groups.
N-(1,1’-Biphenyl)-2-carboxamide: Similar structure but without the bromine and hydroxyl groups.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide is unique due to the combination of the biphenyl group, bromine atom, and hydroxyl group, which confer distinct chemical reactivity and biological activity . This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
CAS番号 |
648924-42-9 |
|---|---|
分子式 |
C20H16BrNO2 |
分子量 |
382.2 g/mol |
IUPAC名 |
5-bromo-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16BrNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
InChIキー |
YWCBEPZSFTVWTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)

![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)

![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
